molecular formula C8H12N2O B11715051 1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone

1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B11715051
M. Wt: 152.19 g/mol
InChI Key: WFTMRXNXDGTPSK-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles and Their Chemical Significance

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts them with unique chemical properties, including amphoteric nature, acting as both weak acids and bases. biosynce.com The pyrazole ring is a robust aromatic system, which contributes to the stability of its derivatives.

The significance of pyrazole heterocycles is underscored by their presence in numerous biologically active molecules. nih.gov Pyrazole-containing compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. biosynce.com This has made the pyrazole scaffold a privileged structure in medicinal chemistry and drug discovery. mdpi.com

Importance of Ketone Moieties within Substituted Pyrazole Derivatives

The introduction of a ketone moiety, such as the ethanone (B97240) group in 1-(1-isopropyl-1H-pyrazol-3-yl)ethanone, significantly influences the chemical reactivity and potential applications of pyrazole derivatives. The ketone group is a versatile functional group that can participate in a wide range of organic reactions.

For instance, the carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles, while the adjacent alpha-protons are acidic and can be removed by a base to form an enolate. This dual reactivity allows for a variety of chemical transformations, making pyrazolyl ketones valuable intermediates in the synthesis of more complex molecules. nih.gov The presence of the ketone functionality can also enhance the biological activity of the pyrazole derivative, as it can participate in hydrogen bonding and other interactions with biological targets. nih.gov

Structural Elucidation of this compound within the Broader Class of Pyrazolyl Ketones

The structure of this compound is characterized by a pyrazole ring substituted at the 1-position with an isopropyl group and at the 3-position with an ethanone (acetyl) group. The isopropyl group is a bulky, non-polar substituent that can influence the molecule's solubility and steric interactions. The ethanone group, with its carbonyl functionality, is a key site for chemical reactions.

The position of the substituents on the pyrazole ring is crucial for the molecule's properties. In this case, the N1-substitution with an isopropyl group prevents tautomerism, which is common in N-unsubstituted pyrazoles. The C3-substitution of the ketone group places it adjacent to a ring nitrogen atom, which can influence its electronic properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation of such compounds. For example, in the related compound 1-(1H-pyrazol-3-yl)ethanone, the chemical shifts in the NMR spectrum and the fragmentation pattern in the mass spectrum provide definitive evidence for the connectivity of the atoms. sigmaaldrich.comsigmaaldrich.com

Historical Trajectories and Modern Research Trends in Substituted Pyrazole Ethanone Chemistry

The synthesis of pyrazoles dates back to the late 19th century, with the Knorr pyrazole synthesis, first reported in 1883, being a classic method involving the condensation of a β-ketoester with a hydrazine (B178648). researchgate.net Over the years, numerous synthetic methods have been developed to access a wide variety of substituted pyrazoles. orientjchem.orgorganic-chemistry.org

The synthesis of pyrazolyl ketones, specifically, has been an area of active research. Traditional methods often involve the acylation of a pre-formed pyrazole ring. More modern approaches focus on the construction of the pyrazole ring from acyclic precursors that already contain the ketone functionality. nih.gov For instance, the reaction of β,γ-unsaturated hydrazones can lead to the formation of pyrazole derivatives. organic-chemistry.org

Current research trends in the field of substituted pyrazole ethanones are driven by the demand for new molecules with specific biological or material properties. There is a focus on developing more efficient and environmentally friendly synthetic methods, such as multicomponent reactions and catalyst-free syntheses. mdpi.com Furthermore, there is ongoing exploration of the applications of pyrazolyl ketones as building blocks in the synthesis of more complex heterocyclic systems and as ligands in coordination chemistry.

Strategic Approaches to Pyrazole Ring Construction

The construction of the pyrazole core is the most fundamental approach to synthesizing pyrazolyl ketones. These methods involve the reaction of a 1,3-dielectrophilic component with a hydrazine derivative, which serves as the N-N binucleophile. The choice of starting materials dictates the substitution pattern of the final pyrazole product.

Cyclocondensation reactions are the most common and historically significant methods for pyrazole synthesis. nih.govmdpi.com The reaction involves a carbon unit with two electrophilic centers, such as a 1,3-dicarbonyl compound or its synthetic equivalent, reacting with hydrazine or one of its substituted derivatives. nih.govmdpi.combeilstein-journals.org

The Knorr pyrazole synthesis, first reported in 1883, is a classic and straightforward method for obtaining polysubstituted pyrazoles through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.comyoutube.com This high-yielding reaction involves the formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring. youtube.comfirsthope.co.in

For the synthesis of this compound, the required precursors would be isopropylhydrazine and a suitable 1,3-dicarbonyl compound like acetylacetone (2,4-pentanedione). However, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to the formation of two regioisomers. nih.govmdpi.comnih.gov The regioselectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound. nih.gov For instance, reacting a β-diketone where R1 is an aryl group and R3 is an alkyl group typically yields the regioisomer with the aryl group adjacent to the substituted nitrogen as the major product. nih.gov

Recent advancements have focused on developing more efficient and environmentally friendly conditions for this reaction, such as using lithium perchlorate as a Lewis acid catalyst to improve reaction rates. mdpi.com

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyls

1,3-Dicarbonyl Compound Hydrazine Derivative Catalyst/Conditions Resulting Pyrazole Type
Acetylacetone 2,4-Dinitrophenylhydrazine Lithium Perchlorate 1-(2,4-Dinitrophenyl)-3,5-dimethylpyrazole
Ethyl Acetoacetate Hydrazine Standard Knorr Conditions 5-Methyl-1H-pyrazol-3(2H)-one
(Hetero)aryl Ketones + Carboxylic Acids Hydrazine TfOH/TFAA (in situ diketone formation) 3,5-Di(hetero)aryl Pyrazoles mdpi.com

This table is generated based on findings from multiple research articles to illustrate the versatility of the 1,3-dicarbonyl approach.

Another significant route to pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. nih.gov This method does not directly yield the pyrazole but first produces a pyrazoline intermediate through a Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration. beilstein-journals.orgresearchgate.netchim.it The thermodynamically stable pyrazole is then obtained by oxidizing the pyrazoline intermediate. beilstein-journals.orgchim.itorganic-chemistry.org Various oxidizing agents can be employed, or in some cases, simple heating in a solvent like DMSO under an oxygen atmosphere is sufficient. organic-chemistry.orgorganic-chemistry.org

The cyclocondensation of acetylenic ketones with hydrazines has been a known method for pyrazole synthesis for over a century. nih.govmdpi.com This reaction provides a direct route to the pyrazole ring without the need for a subsequent oxidation step, as the precursor already possesses the necessary level of unsaturation.

A primary challenge with this method, similar to the use of unsymmetrical 1,3-diketones, is the potential for forming a mixture of two regioisomers. nih.govmdpi.com However, studies have shown that in certain cases, such as the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, excellent regioselectivity can be achieved, yielding 1,3,5-trisubstituted pyrazoles. mdpi.com

Distinct from methods that construct the pyrazole ring, oxidative heteroarylation focuses on creating a C-C bond between a pre-existing pyrazole ring and a ketone moiety. These modern methods provide access to α-pyrazole ketones, which are structural isomers of the target compound but represent an important class of analogous pyrazolyl ketones.

A robust method for the synthesis of α-pyrazole ketones involves the Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)-mediated oxidative coupling of silyl (B83357) enol ethers with pyrazoles. nih.govnih.gov Ceric ammonium nitrate is a versatile single-electron oxidant used in a variety of organic transformations. acs.orgwikipedia.org This reaction proceeds under mild conditions and allows for the synthesis of a diverse range of α-pyrazole ketones, including sterically hindered derivatives with fully substituted α-carbon centers. nih.govnih.govacs.org

The proposed mechanism involves the single-electron oxidation of the silyl enol ether by CAN to generate a radical cation. This reactive intermediate is then trapped by the pyrazole nucleophile to form the C-N or C-C bond, ultimately leading to the α-functionalized ketone after desilylation. nih.gov The reaction is notable for its generality and tolerance of various functional groups on both the ketone and pyrazole components. nih.gov

Table 2: Substrate Scope for CAN-Mediated Synthesis of α-Pyrazole Ketones

Ketone-Derived Silyl Enolether Pyrazole Yield (%)
1-Phenyl-1-(trimethylsilyloxy)prop-1-ene 1H-Pyrazole 91%
1-Cyclohexenyl trimethylsilyl ether 1H-Pyrazole 87%
2-(Trimethylsilyloxy)pent-2-ene 1H-Pyrazole 83%
1-Phenyl-1-(trimethylsilyloxy)ethene 1H-Pyrazole Problematic

Data adapted from Org. Lett. 2020, 22 (20), pp 8055–8058, illustrating the scope of the oxidative coupling reaction. nih.govnih.gov

An in-depth look at the synthetic strategies for this compound reveals a landscape of versatile and evolving chemical methodologies. The construction of this specific molecule, and its analogous pyrazolyl ketones, relies on a foundation of classic cyclocondensation reactions, refined by modern techniques that offer greater control over regioselectivity and molecular complexity. This article explores key synthetic approaches, from the functionalization of ketone precursors and multicomponent assembly of the pyrazole core to targeted strategies for installing the specific isopropyl and ethanone moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-propan-2-ylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-4-8(9-10)7(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTMRXNXDGTPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization Methodologies for Pyrazolyl Ethanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For 1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone, a combination of proton and carbon NMR, supplemented by advanced techniques, allows for an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The isopropyl group will give rise to a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The pyrazole (B372694) ring protons will appear as two distinct doublets in the aromatic region of the spectrum. The acetyl group's methyl protons will be observed as a singlet in the aliphatic region.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Isopropyl -CH(CH₃)₂4.5 - 4.8Septet~6.5 - 7.0
Isopropyl -CH(CH ₃)₂1.4 - 1.6Doublet~6.5 - 7.0
Pyrazole H-46.7 - 6.9Doublet~2.0 - 2.5
Pyrazole H-57.4 - 7.6Doublet~2.0 - 2.5
Acetyl -C(O)CH2.5 - 2.7SingletN/A

Note: Predicted values are based on the analysis of structurally similar pyrazole derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The carbons of the pyrazole ring will resonate in the aromatic region, while the isopropyl and acetyl methyl carbons will appear in the aliphatic region.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C =O190 - 195
Pyrazole C-3150 - 155
Pyrazole C-5138 - 142
Pyrazole C-4110 - 115
Isopropyl -C H(CH₃)₂50 - 55
Isopropyl -CH(C H₃)₂22 - 25
Acetyl -C(O)C H₃26 - 29

Note: Predicted values are based on the analysis of structurally similar pyrazole derivatives. Actual experimental values may vary.

Advanced and Heteronuclear NMR Techniques (e.g., ³¹P NMR, ¹⁹F NMR)

While ³¹P and ¹⁹F NMR are not directly applicable to this compound due to the absence of phosphorus and fluorine atoms, the principles of heteronuclear NMR are crucial in the broader context of pyrazole chemistry. For instance, in fluorinated pyrazole derivatives, ¹⁹F NMR is a powerful tool for structural analysis and reaction monitoring. vscht.cz

For the title compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments. ipb.ptnih.gov

COSY: Would show correlations between coupled protons, for example, between the isopropyl methine proton and the isopropyl methyl protons, as well as between the H-4 and H-5 protons of the pyrazole ring.

HSQC: Would establish one-bond correlations between protons and their directly attached carbons.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity of the isopropyl and acetyl groups to the pyrazole ring. ipb.ptnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O, C=N, C-N, and C-H bonds. The most prominent feature will be the strong absorption band of the carbonyl group.

Predicted IR Absorption Bands:

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
C-H (sp³)Stretching2950 - 3000Medium-Strong
C-H (sp²)Stretching3100 - 3150Medium
C=O (Ketone)Stretching1680 - 1700Strong
C=N (Pyrazole ring)Stretching1550 - 1600Medium
C=C (Pyrazole ring)Stretching1450 - 1500Medium
C-N (Pyrazole ring)Stretching1100 - 1200Medium

Note: Predicted values are based on the analysis of structurally similar pyrazole derivatives and general IR correlation tables. pressbooks.pub

Raman Spectroscopy (General Consideration for Vibrational Analysis)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and non-polar bonds often give rise to strong signals in Raman spectra.

For this compound, the Raman spectrum would be expected to show characteristic bands for the pyrazole ring vibrations, as well as for the C-C and C-H bonds of the isopropyl and acetyl groups. The C=O stretching vibration would also be observable, although it is typically weaker in Raman than in IR spectra. The symmetric breathing vibrations of the pyrazole ring are often prominent in Raman spectra, providing a useful fingerprint for this heterocyclic system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₂N₂O), the exact mass would be calculated, and the resulting mass spectrum would show a molecular ion peak [M]⁺ corresponding to this value.

Further analysis of the fragmentation pattern would provide insight into the molecule's structure. Expected fragmentation could involve the loss of the isopropyl group, the acetyl group, or cleavage of the pyrazole ring, leading to characteristic fragment ions.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[C₈H₁₂N₂O]⁺152.09Molecular Ion
[C₅H₇N₂O]⁺111.06Loss of isopropyl group ([M - C₃H₇]⁺)
[C₆H₉N₂]⁺109.08Loss of acetyl group ([M - C₂H₃O]⁺)
[C₃H₇]⁺43.06Isopropyl cation
[C₂H₃O]⁺43.02Acetyl cation

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and crystal packing information. This data is crucial for understanding intermolecular interactions in the solid state. While crystallographic data exists for many complex molecules containing the 1-isopropyl-1H-pyrazol moiety, no published crystal structure for the specific title compound was found.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the product. For this compound, a suitable mobile phase (a mixture of non-polar and polar solvents like hexane and ethyl acetate) would be developed to achieve good separation from starting materials and byproducts. The compound's retention factor (Rƒ) would be a characteristic value for that specific solvent system and stationary phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more powerful chromatographic technique that provides quantitative information about the purity of a sample. A validated HPLC method would involve selecting an appropriate column (e.g., C18) and a mobile phase that allows for the separation of the target compound from any impurities. The retention time of the compound would be highly reproducible under constant conditions, and the peak area would be proportional to its concentration. This technique is essential for determining the purity of a synthesized batch of the compound to a high degree of accuracy.

Elemental Microanalysis for Stoichiometric Confirmation

Elemental analysis is a standard procedure to confirm the elemental composition of a pure substance. For this compound, with the chemical formula C₈H₁₂N₂O, the theoretical percentage of each element can be calculated. Experimental values obtained from elemental analysis of a synthesized sample should agree closely with these theoretical values (typically within ±0.4%) to confirm the compound's stoichiometry.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0163.13%
HydrogenH1.017.95%
NitrogenN14.0118.41%
OxygenO16.0010.51%

Reaction Mechanisms and Reactivity Profiles of Pyrazolyl Ethanones

Mechanistic Investigations of Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry, with several mechanistic pathways elucidated through extensive research. These mechanisms often involve complex sequences of reactions, including proton transfers, the formation of reactive intermediates, and molecular rearrangements.

Proton transfer is a fundamental step in many pyrazole synthesis protocols, particularly in condensation reactions. mdpi.comjddtonline.info The widely used Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648), exemplifies the importance of proton transfer. The mechanism typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Each of these steps involves a series of proton transfer events, often facilitated by acid or base catalysts, which are critical for the reaction to proceed. mdpi.com

Recent studies on pyrano[2,3-c]pyrazole derivatives have highlighted the role of excited-state intramolecular proton transfer (ESIPT) in their photochemical properties. rsc.orgktu.edu While not a direct synthesis of the pyrazole ring itself, this phenomenon underscores the inherent ability of the pyrazole system to participate in proton transfer processes, a feature that is also central to its formation. The amphiprotic nature of pyrazole, possessing both a potentially Brønsted acidic NH group and a basic pyridinic nitrogen, contributes to its rich coordination and reaction chemistry, often involving proton transfer. mdpi.com

Table 1: Key Proton Transfer Steps in a Generalized Knorr Pyrazole Synthesis

StepDescriptionRole of Proton Transfer
1 Initial condensationActivation of the carbonyl group by protonation (acid catalysis) or formation of an enolate (base catalysis).
2 Hydrazone formationProton transfer to the hydroxyl group of the carbinolamine intermediate to facilitate water elimination.
3 Intramolecular cyclizationProtonation of the second carbonyl group to enhance its electrophilicity, facilitating nucleophilic attack by the terminal nitrogen of the hydrazone.
4 DehydrationProtonation of the resulting hydroxyl group in the cyclized intermediate, leading to the elimination of water and formation of the aromatic pyrazole ring.

This table provides a generalized sequence and highlights the critical role of proton transfer at various stages of the Knorr pyrazole synthesis.

Alternative, non-classical routes to pyrazole synthesis involve oxidative coupling reactions where radical-cation intermediates play a pivotal role. A notable example is the metal-mediated oxidative N-N bond formation. Mechanistic studies on the synthesis of pyrazoles from diazatitanacycles have shown that the reaction proceeds via oxidation-induced N-N coupling. rsc.orgnih.govumn.edu In these processes, the initial step is a rate-determining oxidation of the titanium complex, which generates a radical-cation intermediate. nih.gov Subsequent steps, which may involve a second oxidation event, lead to the formation of the N-N bond and ultimately the pyrazole ring. nih.gov The coordination of the oxidant to the metal center has been found to be critical for the reactivity. rsc.orgnih.govumn.edu

These oxidative pathways offer a different mechanistic paradigm compared to traditional condensation reactions. The involvement of radical species opens up possibilities for novel synthetic strategies and the formation of pyrazole derivatives that might be inaccessible through conventional methods.

More intricate pyrazole syntheses can occur through cascade reactions, which are multi-step processes where the product of one reaction becomes the substrate for the next in a single pot. Some of these cascades involve significant molecular reorganization, including the cleavage and reformation of carbon-carbon bonds. rsc.org For instance, a ruthenium(II)-catalyzed cascade reaction has been developed for the synthesis of 3-(alkoxyalkyl)-1H-indoles from pyrazolidinones, which proceeds via C-H and C-C bond activation. nih.gov While this example leads to an indole, it demonstrates the principle of C-C bond cleavage in heterocyclic synthesis.

In the context of pyrazole synthesis, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been reported to proceed via a mechanism involving the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage. organic-chemistry.org Similarly, visible-light-induced transformations of pyrazolo[1,2-a]pyrazolone substrates can initiate a homolytic C–N bond cleavage, leading to substituted pyrazoles through a radical-mediated pathway. nih.gov These advanced synthetic methods, characterized by their complexity and efficiency, allow for the construction of highly functionalized pyrazole cores through sophisticated bond-breaking and bond-forming sequences.

Chemical Transformations Involving the Ethanone (B97240) Moiety

The ethanone group attached to the pyrazole ring in compounds like 1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone is a versatile functional handle that allows for a wide range of chemical modifications. The reactivity of this moiety is primarily centered around the carbonyl group and the adjacent methyl group.

The carbonyl group of the ethanone substituent exhibits typical reactivity for a ketone. It can readily undergo nucleophilic addition and condensation reactions. For example, it can react with hydrazines to form hydrazones, a key step in the synthesis of various pyrazole-containing hybrid molecules. researchgate.net The reaction of 1-phenylprop-2-yn-1-one (B1213515) with 1H-pyrazole to form 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one showcases the reactivity of an acetylenic ketone, which includes both Michael addition of the pyrazole and the presence of a reactive carbonyl group in the final product. mdpi.com

Condensation reactions, such as the Knoevenagel condensation, are also common. nih.gov This involves the reaction of the pyrazolyl ethanone with an active methylene (B1212753) compound in the presence of a base, leading to the formation of a new carbon-carbon double bond. These reactions are instrumental in extending the carbon framework and synthesizing more complex molecules.

Table 2: Examples of Reactions at the Carbonyl Group of Pyrazolyl Ethanones

Reaction TypeReagent(s)Product Type
Hydrazone Formation Hydrazine or substituted hydrazinesPyrazolyl hydrazones
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile)α,β-Unsaturated pyrazolyl ketones
Reduction Reducing agents (e.g., NaBH₄)Pyrazolyl ethanol (B145695) derivatives
Grignard Reaction Grignard reagents (e.g., CH₃MgBr)Tertiary alcohols
Wittig Reaction Phosphonium ylidesAlkenes

This table illustrates the versatility of the carbonyl group in this compound for various chemical transformations.

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. ucalgary.capressbooks.publibretexts.orglibretexts.orgucalgary.ca The pKa of α-protons in ketones is typically in the range of 19-21. libretexts.orgucalgary.ca This acidity allows for the deprotonation of the methyl group by a suitable base to form a nucleophilic enolate.

This enolate can then participate in a variety of reactions, enabling derivatization at the α-position. For example, it can be alkylated by reacting with an alkyl halide, or it can undergo aldol (B89426) condensation with another carbonyl compound. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the elaboration of molecular structures. The ability to functionalize the α-position of the ethanone moiety significantly enhances the synthetic utility of this compound, allowing for the introduction of diverse substituents and the construction of a wide array of novel pyrazole derivatives.

Reactivity of the Pyrazole Ring System

The reactivity of the pyrazole ring in pyrazolyl ethanones is governed by its aromatic character, the presence of two nitrogen atoms, and the electronic effects of its substituents. In the case of this compound, the N1-isopropyl group acts as a weak electron-donating group, while the C3-ethanone (acetyl) group is a strong electron-withdrawing group. This substitution pattern significantly influences the reactivity of the pyrazole nucleus toward both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is considered a π-excessive aromatic heterocycle, which generally makes it reactive towards electrophilic substitution. However, its reactivity is lower than that of pyrrole (B145914) but greater than that of benzene. The position of electrophilic attack is highly directed.

Electrophilic Substitution: For an unsubstituted pyrazole, electrophilic substitution occurs preferentially at the C4 position. This is because the resonance intermediates formed by attack at C4 are more stable, avoiding the placement of a positive charge on the electronegative pyridine-like nitrogen atom (N2). In this compound, the C3-ethanone group exerts a strong deactivating, electron-withdrawing effect. This effect significantly reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack than unsubstituted pyrazole. The deactivation is most pronounced at the C5 position. Consequently, any electrophilic substitution, if it occurs, is strongly directed to the C4 position, which remains the most electron-rich carbon atom on the nucleus.

Common electrophilic substitution reactions for the pyrazole ring are summarized in the table below. The conditions for these reactions on this compound would likely need to be harsher than for simple pyrazoles due to the deactivating effect of the acetyl group.

ReactionTypical ReagentsElectrophileExpected Product at C4
NitrationHNO₃ / H₂SO₄NO₂⁺4-Nitro derivative
HalogenationBr₂, Cl₂, I₂Br⁺, Cl⁺, I⁺4-Halo derivative
SulfonationFuming H₂SO₄SO₃4-Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺4-Acyl derivative (generally difficult on deactivated rings)

Nucleophilic Substitution: The pyrazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or the presence of a good leaving group. The C3 and C5 positions are the most electron-deficient and, therefore, the most likely sites for nucleophilic attack. The presence of the C3-ethanone group in this compound further increases the electrophilicity of the C3 and C5 positions. While direct nucleophilic substitution on the ring's carbon atoms is rare, the primary site for nucleophilic attack on this molecule is the carbonyl carbon of the ethanone group. However, if a suitable leaving group were present at the C5 position (e.g., a halogen), nucleophilic displacement would be facilitated by the electron-withdrawing acetyl group at C3.

Ring Transformations and Rearrangement Reactions (e.g., Retro-Aldol)

The pyrazole ring, while aromatic, can undergo transformations into other heterocyclic systems under specific conditions, often involving ring-opening and subsequent re-cyclization. These reactions can be initiated by various stimuli, including heat, light, or chemical reagents.

Ring Transformations: Acylpyrazoles can serve as precursors for more complex heterocyclic structures. For instance, domino reactions involving the ring-opening of related heterocyclic ketones, like 3-acyl-4,5-dihydrofurans, with hydrazines can lead to the formation of substituted pyrazoles. rsc.org This type of reaction highlights a pathway where an acyl group participates in a ring-opening/ring-closure sequence. Similarly, α,β-unsaturated ketones embedded in other ring systems can react with hydrazine to yield pyrazoles through a Michael addition followed by a ring-opening-cyclocondensation cascade. nih.gov

Rearrangement Reactions: Rearrangements involving the pyrazole nucleus have also been documented. One notable example involves the formation of a pyrazole nitrene intermediate, which can trigger a cascade of reactions, including ring-opening to an ene-ene-yne moiety followed by recyclization. mdpi.com This demonstrates the potential for the pyrazole ring to undergo significant structural reorganization under reactive conditions.

While a classic retro-aldol reaction typically involves the cleavage of a carbon-carbon bond β to a carbonyl group in an acyclic system, a direct analogy in this compound is not straightforward as the relevant bond is part of the aromatic ring. A true retro-aldol cleavage would necessitate breaking the C3-C4 bond of the pyrazole ring, which would disrupt its aromaticity and is energetically unfavorable under standard conditions. However, reactions that result in a similar fragmentation pattern—cleavage of the ring initiated by reactivity at the acyl group—can be considered analogous. For example, certain tandem ring-opening/cyclization reactions, such as those observed with cyclopropanols and diazonium salts to form N-arylpyrazoles, proceed through a ring-opening mechanism that breaks a carbon-carbon bond adjacent to a functional group. rsc.org

Regioselectivity and Stereoselectivity in Pyrazolyl Ethanone Syntheses and Reactions

The synthesis of unsymmetrically substituted pyrazoles like this compound is fundamentally a question of regioselectivity. Furthermore, once formed, the pyrazolyl ethanone moiety can direct or participate in stereoselective transformations.

Regioselectivity: The most common and versatile method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. To synthesize this compound, a suitable precursor would be an unsymmetrical 1,3-diketone, such as 1-acetylacetone (pentane-2,4-dione is symmetrical, but a conceptual unsymmetrical precursor would have non-identical R groups), reacting with isopropylhydrazine.

This reaction can theoretically produce two regioisomers: 1-isopropyl-3-acetylpyrazole and 1-isopropyl-5-acetylpyrazole. The regiochemical outcome is determined by which carbonyl group of the diketone is initially attacked by which nitrogen atom of the hydrazine, followed by cyclization and dehydration. Several factors influence this selectivity:

Steric Hindrance: The bulkier substituent on the hydrazine (isopropyl group) may preferentially attack the less sterically hindered carbonyl group of the diketone.

Electronic Effects: The more electrophilic (less electron-rich) carbonyl carbon is typically attacked by the more nucleophilic nitrogen of the hydrazine (the -NH₂ group).

Reaction Conditions: The pH of the reaction medium and the choice of solvent can significantly alter the regiochemical outcome. It has been demonstrated that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.ar This is attributed to the ability of fluorinated alcohols to form specific hydrogen bonds, thereby differentiating the reactivity of the two carbonyl groups. conicet.gov.ar

FactorInfluence on RegioselectivityExample Outcome
Steric EffectsBulky groups on hydrazine or diketone direct the reaction pathway.Attack at the less hindered carbonyl is favored.
Electronic EffectsThe more nucleophilic NH₂ of hydrazine attacks the more electrophilic carbonyl.An electron-withdrawing group on the diketone activates the adjacent carbonyl for attack.
SolventFluorinated alcohols (e.g., HFIP) can enhance selectivity through specific H-bonding. conicet.gov.arNear-exclusive formation of one regioisomer. conicet.gov.ar
CatalystAcid or base catalysts can alter the reaction mechanism and favor one pathway.Improved yields and selectivity under optimized catalytic conditions.

Stereoselectivity: While this compound itself is an achiral molecule, it can be involved in reactions that generate chiral centers, where stereoselectivity becomes important. The pyrazole moiety can act as a directing group or a substrate in various asymmetric transformations.

For example, the Michael addition of pyrazole nucleophiles to α,β-unsaturated carbonyl compounds can be controlled to achieve high stereoselectivity. In the reaction of pyrazoles with conjugated carbonyl alkynes, the use of specific additives like silver carbonate (Ag₂CO₃) can switch the outcome between the (E) and (Z) isomers of the resulting N-carbonylvinylated pyrazoles, each being formed with high selectivity. nih.gov This demonstrates that the pyrazole nucleus can be selectively functionalized to yield specific stereoisomers.

Furthermore, the ethanone side chain can participate in stereoselective reactions. For instance, the asymmetric reduction of the ketone would yield a chiral alcohol. The stereochemical outcome of such a reduction could be controlled using chiral catalysts or reagents, influenced by the steric and electronic properties of the adjacent pyrazole ring.

Applications in Organic Synthesis and Material Science of Pyrazolyl Ethanones

Pyrazolyl Ethanones as Versatile Synthetic Intermediates and Building Blocks

The pyrazole (B372694) nucleus is a fundamental scaffold in medicinal chemistry and agrochemistry, and pyrazolyl ethanones serve as key intermediates for accessing a wide array of derivatives. nih.govresearchgate.net Their utility stems from the ability to selectively modify different parts of the molecule, leading to new compounds with diverse properties.

Pyrazolyl ethanones are valuable starting materials for synthesizing more complex heterocyclic systems. The ketone moiety is a key reactive site that can participate in cyclocondensation reactions—a process where two molecules join to form a ring. mdpi.commdpi.com For instance, reacting a pyrazolyl ethanone (B97240) with different hydrazine (B178648) derivatives can lead to the formation of new, fused or linked pyrazole rings. mdpi.comnih.gov This strategy is a cornerstone for building bi-heterocyclic compounds, which are molecules containing two different heterocyclic rings. researchgate.net The synthesis of pyranopyrazoles, for example, can be achieved from pyrazolone (B3327878) precursors, which are closely related to pyrazolyl ethanones. ijtsrd.com These reactions are crucial for creating novel molecular frameworks for further investigation. ijtsrd.comnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Pyrazolyl Ketone Precursors

Precursor Type Reactant Resulting Heterocycle
α,β-Unsaturated Ketone Hydrazine Pyrazoline/Pyrazole
1,3-Diketone Hydrazine Pyrazole
α-Oxoketene O,N-acetal Hydrazine Aminopyrazole

This table illustrates common synthetic pathways where ketone-containing precursors are used to build various pyrazole-based heterocyclic structures.

Combinatorial chemistry is a technique used to rapidly create a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify potential new drugs. Pyrazolyl ethanones are excellent scaffolds for this purpose. acs.org The core pyrazole structure can be kept constant while the ethanone group is reacted with a diverse set of chemical building blocks. This parallel synthesis approach allows for the generation of a large library of pyrazoline derivatives, for example. nih.gov By systematically varying the substituents on the pyrazole ring and the reagents that react with the ketone, chemists can efficiently explore a vast chemical space to discover molecules with desired properties. nih.govnih.gov

The term "scaffold" refers to a core molecular structure upon which further chemical modifications can be made. nih.gov Pyrazolyl ethanones are ideal scaffolds because they have multiple sites for functionalization. nih.gov The ketone group can be transformed into a wide range of other functional groups; for example, it can be reduced to an alcohol or converted into an oxime. mdpi.com The pyrazole ring itself can also be modified through various substitution reactions. This ability to selectively alter the molecule's structure allows for the fine-tuning of its chemical and physical properties, which is a critical aspect of developing new materials and therapeutic agents. nih.govnih.gov

Table 2: Potential Functionalization Reactions of Pyrazolyl Ethanones

Reaction Site Reaction Type Reagent Example Resulting Functional Group
Ketone Carbonyl Reduction Sodium borohydride Alcohol (Hydroxyethyl)
Ketone Carbonyl Oximation Hydroxylamine (B1172632) Oxime
Ketone α-Carbon Halogenation N-Bromosuccinimide α-Bromo ketone

This table provides examples of chemical transformations that can be applied to the pyrazolyl ethanone scaffold to create new derivatives.

Pyrazolyl Ketones in Coordination Chemistry

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules called ligands. researchgate.net Pyrazole-containing molecules are widely used as ligands due to the ability of their nitrogen atoms to donate electron pairs to metal ions, forming stable complexes. pen2print.orgnih.gov

Pyrazolyl ketones are precursors for designing and synthesizing specialized ligands. nih.gov The nitrogen atoms of the pyrazole ring are inherent coordination sites. Additionally, the ketone's oxygen atom can also participate in binding to a metal ion. researchgate.net More complex ligands can be synthesized by reacting the ketone group to introduce more donor atoms. For example, condensation with hydroxylamine creates an oxime, and reaction with a hydrazine derivative produces a hydrazone, both of which introduce additional nitrogen atoms capable of metal coordination. This modular approach allows for the creation of bidentate (two-coordinating atoms) or polydentate (multiple coordinating atoms) ligands, which can form highly stable cyclic complexes with metal ions known as chelates. researchgate.netpen2print.org

The way a pyrazole-based ligand binds to a metal ion is referred to as its coordination mode. researchgate.net Pyrazoles can act as neutral monodentate ligands or as anionic bidentate "bridging" ligands between two metal centers. researchgate.netresearchgate.net When incorporated into a larger molecule derived from a pyrazolyl ketone, the resulting ligand can exhibit various coordination geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand's structure. researchgate.net The study of these metal complexes is important because they have applications in catalysis, materials science, and as models for biological systems. nih.govmocedes.org The electronic properties of the pyrazole ring and its substituents can influence the stability and reactivity of the resulting metal complex. pen2print.orgmocedes.org

Table 3: Common Metal Ions and Coordination Features with Pyrazole-Based Ligands

Metal Ion Typical Coordination Number Potential Geometry Reference
Copper(II) 4, 5, or 6 Square Planar, Tetrahedral pen2print.org
Cobalt(II) 4 or 5 Tetrahedral, Rhombic pen2print.org
Nickel(II) 4 or 6 Square Planar, Tetrahedral pen2print.org
Silver(I) 2 or 4 Linear, Tetrahedral mocedes.org

This table summarizes the coordination behavior of various metal ions with ligands derived from pyrazole structures.

Q & A

Q. What are the recommended methods for synthesizing 1-(1-Isopropyl-1H-pyrazol-3-yl)ethanone with high yield and purity?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters or ketones under controlled conditions. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol improves purity (>95%) . Automated flow reactors can optimize scalability and reproducibility in industrial settings .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Perform reactions in fume hoods or gloveboxes due to potential irritant vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Waste disposal : Segregate organic waste and collaborate with certified hazardous waste management services .

Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., isopropyl, pyrazole, ketone). For example, the ketone carbonyl appears at ~200 ppm in ¹³C NMR .
  • X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and molecular packing .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H⁺] at m/z 167.21) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Cross-validate results using complementary techniques:

  • Compare experimental NMR shifts with DFT-calculated values to confirm assignments .
  • Analyze XRD data with SHELXL for accurate refinement of disordered structures or twinned crystals .
  • Use temperature-dependent NMR to detect dynamic conformational changes .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • Kinetic modeling : Use software like Gaussian or ORCA to model reaction pathways and activation energies .

Q. How can this compound be utilized in catalytic or coordination chemistry applications?

  • Ligand design : The pyrazole nitrogen atoms can coordinate to transition metals (e.g., Pd, Cu) to form catalytically active complexes. Optimize metal-ligand ratios via Job’s plot analysis .
  • Catalytic efficiency : Test turnover numbers (TON) in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying solvent/base conditions .

Q. What mechanistic insights are critical for optimizing its use in multi-step syntheses?

  • Isotopic labeling : Use ²H or ¹³C-labeled reagents to track reaction intermediates via NMR or MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .

Q. What methodologies assess the biological activity of derivatives of this compound?

  • In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
  • Enzyme inhibition : Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) .

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